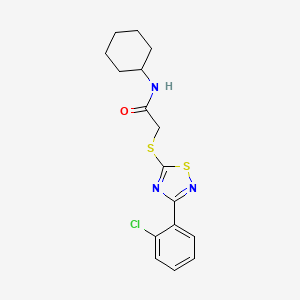

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiadiazole, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution or coupling reactions. For instance, a similar compound was synthesized using a visible-light-promoted C-S cross-coupling reaction .Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Computational methods like density functional theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis

The chemical reactivity of such compounds can be studied using various spectroscopic techniques, and the results can be analyzed using computational chemistry methods .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques like infrared spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications

Synthesis of Aromatic Thioethers

This compound is utilized in the synthesis of aromatic thioethers, which are valuable in various chemical processes. The procedure involves a visible-light-promoted C-S cross-coupling reaction . This method is significant for creating compounds with potential applications in pharmaceuticals and materials science.

Development of Antimicrobial Agents

The thiadiazole moiety present in the compound is known for its antimicrobial properties. It can be used to synthesize new antimicrobial agents that are effective against a range of bacteria, including resistant strains . This is crucial in the fight against antibiotic resistance.

Creation of Anti-inflammatory Drugs

Thiadiazoles, such as the one in this compound, have shown potential in the development of anti-inflammatory drugs. These drugs can help manage chronic inflammation and could be beneficial in treating conditions like arthritis and asthma .

Antitumor Activity

Research indicates that thiadiazole derivatives can exhibit antitumor activity. This compound could be a precursor in the synthesis of new drugs aimed at treating various forms of cancer by inhibiting tumor growth and proliferation .

Antidiabetic Applications

The structural features of thiadiazoles are associated with antidiabetic effects. Compounds synthesized from this chemical could be explored for their potential to regulate blood sugar levels and manage diabetes .

CNS Drug Development

Due to the presence of the cyclohexylacetamide group, this compound may have applications in central nervous system (CNS) drug development. It could lead to the creation of new therapeutic agents for neurological disorders .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiourea derivatives, have been found to interact with multiple receptors, contributing to their diverse biological activities .

Mode of Action

It’s worth noting that thiourea derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, contributing to the compound’s biological effects.

Biochemical Pathways

It’s known that thiourea derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with thiourea derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular level.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWBIRHZQVNPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)